Cas no 822-27-5 (Disulfide, dioctyl)

Disulfide, dioctyl structure
Disulfide, dioctyl structure
Product Name:Disulfide, dioctyl
Numero CAS:822-27-5
MF:C16H34S2
MW:290.571162700653
MDL:MFCD00039989
CID:726519
Update Time:2025-09-18

Disulfide, dioctyl Proprietà chimiche e fisiche

Nomi e identificatori

    • Disulfide, dioctyl
    • 1-(octyldisulfanyl)octane
    • 1,2-dioctyl disulfide
    • 1,2-dioctyldisulfane
    • 9,10-Dithiaoctadecane
    • C8H17-S-S-C8H17
    • Dioctyl disulfide
    • Dioctyl disulphide
    • n-Octyl disulfide
    • Octyl disulfide
    • octyl disulphide
    • Dioctyl disulfide (ACI)
    • Octyl disulfide (6CI, 7CI, 8CI)
    • Bis(1-octyl) disulfide
    • Di-n-octyl disulfide
    • NSC 163989
    • MDL: MFCD00039989
    • Inchi: 1S/C16H34S2/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
    • Chiave InChI: AROCLDYPZXMJPW-UHFFFAOYSA-N
    • Sorrisi: S(CCCCCCCC)SCCCCCCCC

Proprietà calcolate

  • Massa esatta: 290.21000

Proprietà sperimentali

  • Densità: 0.9436 (estimate)
  • Punto di fusione: -28.99°C
  • Punto di ebollizione: 352.64°C (estimate)
  • Indice di rifrazione: 1.4820
  • PSA: 50.60000
  • LogP: 7.08880

Disulfide, dioctyl Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1249280-250mg
Disulfide, dioctyl
822-27-5 95%
250mg
$160 2024-06-07
eNovation Chemicals LLC
Y1249280-1g
Disulfide, dioctyl
822-27-5 95%
1g
$195 2024-06-07
eNovation Chemicals LLC
Y1249280-5g
Disulfide, dioctyl
822-27-5 95%
5g
$390 2024-06-07
eNovation Chemicals LLC
Y1249280-25g
Disulfide, dioctyl
822-27-5 95%
25g
$1295 2024-06-07
BAI LING WEI Technology Co., Ltd.
099559-1g
Di-n-Octyl disulfide
822-27-5 95%
1g
¥ 836 2022-04-26
BAI LING WEI Technology Co., Ltd.
099559-5g
Di-n-Octyl disulfide
822-27-5 95%
5g
¥ 3630 2022-04-26
BAI LING WEI Technology Co., Ltd.
099559-25g
Di-n-Octyl disulfide
822-27-5 95%
25g
¥ 14344 2022-04-26
Oakwood
099559-250mg
Di-n-Octyl disulfide
822-27-5 95%
250mg
$50.00 2024-07-19
Oakwood
099559-1g
Di-n-Octyl disulfide
822-27-5 95%
1g
$85.00 2024-07-19
Oakwood
099559-5g
Di-n-Octyl disulfide
822-27-5 95%
5g
$275.00 2024-07-19

Disulfide, dioctyl Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: S8 Catalysts: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ;  25 °C → 90 °C; 22 min, 90 °C
Riferimento
Organic superbase-catalyzed oxidation of alkanethiols to dialkyl disulfides by elemental sulfur
Zhang, Zihan; et al, Research on Chemical Intermediates, 2023, 49(10), 4503-4521

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, (T-4)-fluorotrioxochromate(1-) (1:1) Solvents: Acetonitrile ;  160 min, rt
Riferimento
Oxidation coupling of organic thiols to disulphides with tetramethylammonium fluorochromate(VI) (TMAFC)
Imanieh, Hosein; et al, Proceedings of ECSOC-10, 2006, ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium sulfide Catalysts: Acetylacetone ,  Nickel chloride hexahydrate Solvents: Dimethylformamide ,  Water ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Riferimento
Symmetrical disulfide synthesis via nickel-catalysis using potassium sulfide as sulfur source
Soleiman-Beigi, Mohammad; et al, Monatshefte fuer Chemie, 2016, 147(10), 1759-1763

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  2 h, 80 - 90 °C
Riferimento
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Thiourea ,  Sodium bicarbonate ,  Manganese oxide (MnO2) Catalysts: Sodium dodecyl sulfate Solvents: Water ;  3.5 h, 80 °C
Riferimento
Distinct catalytic effect of micellar solution of sodium dodecyl sulfate (SDS) for one-pot conversion of alkyl halides to disulfides via an odorless process using thiourea and MnO2
Firouzabadi, Habib; et al, Bulletin of the Chemical Society of Japan, 2010, 83(6), 698-702

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Manganese oxide (MnO2) Solvents: Water ,  Polyethylene glycol ;  10 h, 30 - 35 °C
Riferimento
A one-pot, efficient, and odorless synthesis of symmetrical disulfides using organic halides and thiourea in the presence of manganese dioxide and wet polyethylene glycol (PEG-200)
Firouzabadi, Habib; et al, Tetrahedron Letters, 2010, 51(3), 508-509

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Thiourea ,  Sodium carbonate ,  Graphene (oxide) Solvents: Acetonitrile ,  Water ;  3 - 12 h, 80 °C
Riferimento
Graphene Oxide-Assisted One-Pot and Odorless Synthesis of Symmetrical Disulfides Using Primary and Secondary Alkyl Halides (Tosylates) and Thiourea as Sulfur Source Reagent
Khalili, Dariush, Phosphorus, 2015, 190(11), 1727-1734

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Aniline ,  tert-Butyl hypochlorite Solvents: Dichloromethane
Riferimento
2-(4-Pyridyl)ethyl as a protective group for sulfur functionality
Katritzky, Alan R.; et al, Journal of Organic Chemistry, 1986, 51(25), 4914-20

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Samarium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Metallic samarium promoted reductive dimerization cyclization of gem-diactivated alkenes, reductive debromination of vic-dibromides, and reduction of sodium alkyl thiosulfates in aqueous media
Wang, Lei; et al, Tetrahedron, 1999, 55(35), 10695-10712

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Amberlyst A 26OH Solvents: Water ;  5 h, 60 °C
Riferimento
An efficient metal-free synthesis of organic disulfides from thiocyanates using poly-ionic resin hydroxide in aqueous medium
Sengupta, Debasish; et al, Tetrahedron Letters, 2013, 54(18), 2277-2281

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Iodine Solvents: Methanol ;  rt; 10 min, rt
Riferimento
Design, synthesis, and biological evaluation of largazole derivatives: alteration of the zinc-binding domain
Su, Jinyue; et al, Tetrahedron, 2014, 70(42), 7763-7769

Metodo di produzione 12

Condizioni di reazione
Riferimento
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Metodo di produzione 13

Condizioni di reazione
Riferimento
Rearrangement of O,S-dialkyl dithiocarbonates to S,S-dialkyl dithiocarbonates catalyzed by tricaprylmethylammonium chloride
Degani, Iacopo; et al, Synthesis, 1981, (2), 149-51

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Solvents: Ethyl acetate ,  Water ;  rt; 1 h, rt
Riferimento
Palladium-Catalyzed Carbonylative Synthesis of Aryl Selenoesters Using Formic Acid as an Ex Situ CO Source
Yano de Albuquerque, Danilo ; et al, Journal of Organic Chemistry, 2022, 87(1), 595-605

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Dichloromethane ;  2.45 h, reflux
Riferimento
Ion exchange catalysis in oxidation of organic compounds with KMnO4
Shaabani, Ahmad; et al, Synthetic Communications, 2003, 33(6), 1057-1065

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Nickel acetate Solvents: Methanol
Riferimento
A convenient one-pot synthesis of disulfides from thioacetates via nickel boride catalyzed methanolysis and disproportionation
Choi, Jaesung; et al, Synlett, 1995, (10), 1073-4

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Thiourea ,  Sodium bicarbonate Catalysts: Cobalt phthalocyanine (sulfonated) Solvents: Water ,  Polyethylene glycol ;  3 h, 80 - 90 °C
Riferimento
Europhtal (8020) efficiently catalyzes the aerobic oxidation of in situ generated thiols to symmetric disulfides (disulfanes)
Abbasi, Mohammad; et al, Journal of Organometallic Chemistry, 2017, 833, 10-17

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Carbon tetrachloride ,  Sodium sulfide (Na2S), hydrate (1:3) Solvents: Polyethylene glycol ;  90 min, rt
Riferimento
One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or Carbon Tetrachloride in the Poly(ethylene glycol) (PEG-200)
Abbasi, Mohammad; et al, Synlett, 2015, 26(9), 1185-1190

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Silica ,  S8 ;  3 min; 5 min
Riferimento
Facile solvent-free generation of disulfide dianion and its use for preparation of symmetrical disulfides
Kiasat, Ali Reza; et al, Phosphorus, 2008, 183(1), 178-182

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Thiourea ,  Sodium carbonate ,  S8 Solvents: Water ,  Polyethylene glycol ;  12 h, 70 °C
Riferimento
One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides
Abbasi, Mohammad; et al, Journal of the Iranian Chemical Society, 2013, 10(2), 201-205

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Riferimento
Novel reduction of sodium alkyl thiosulfates to disulfides with the TiCl4/Sm system
Guo, Hong Yun; et al, Chinese Chemical Letters, 1997, 8(3), 191-192

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Samarium Solvents: Water ;  4 h, 90 °C
Riferimento
A novel reduction of sodium alkyl thiosulfates using samarium metal without an activating agent in water
Wang, Lei; et al, Tetrahedron Letters, 2002, 43(45), 8141-8143

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: 4,4′-Azopyridine Solvents: Acetonitrile ;  20 min, 80 °C
1.2 Reagents: Ammonium thiocyanate ;  5 h, 80 °C
Riferimento
Heteroaromatic azo compounds as efficient and recyclable reagents for direct conversion of aliphatic alcohols into symmetrical disulfides
Iranpoor, Nasser; et al, Tetrahedron Letters, 2012, 53(51), 6913-6915

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide ,  Cuprous chloride
1.2 Catalysts: Benzenemethanaminium, N,N,N-triethyl-, (T-4)-tetrathioxomolybdate(2-) (2:1) Solvents: Acetonitrile
Riferimento
One-pot conversion of alcohols to disulfides mediated by benzyltriethylammonium tetrathiomolybdate
Sinha, Surajit; et al, Tetrahedron, 1999, 55(51), 14769-14776

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Samarium ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Riferimento
Preparation of dialkyl disulfides via reduction of alkyl thiocyanates with TiCl4/Sm system
Guo, Hongyun; et al, Synthetic Communications, 1997, 27(15), 2721-2724

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Titanocene dichloride ,  Samarium Solvents: Tetrahydrofuran ;  0.5 h, 70 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 0.5 h, rt
Riferimento
Reductive cleavage of the carbon-sulfur bond by samarium/Cp2TiCl2 system for the synthesis of dialkyl disulfides
Jia, Xue-Shun; et al, Chinese Journal of Chemistry, 2005, 23(3), 303-304

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Novel reductive cleavage reaction of thiobenzoates with samarium diiodide: convenient synthesis of disulfides
Yoo, Byung Woo; et al, Synthetic Communications, 2000, 30(23), 4317-4322

Metodo di produzione 28

Condizioni di reazione
Riferimento
Reduction of organic sulfonic acids, sodium sulfonates, and sulfonic esters to the corresponding disulfides with polyphosphoric acid derivatives, potassium iodide and the tetrabutylammonium iodide system
Oae, Shigeru; et al, Bulletin of the Chemical Society of Japan, 1983, 56(12), 3813-17

Metodo di produzione 29

Condizioni di reazione
1.1 Reagents: Hydrotritelluride, boryl-, sodium salt (1:1) Solvents: Dimethylformamide
Riferimento
Reductive dimerization of aromatic sulfonyl derivatives to disulfides using sodium tellurated borohydride
Suzuki, Hitomi; et al, Journal of Chemical Research, 1994, (2), 70-1

Metodo di produzione 30

Condizioni di reazione
1.1 Reagents: Sulfur
Riferimento
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Metodo di produzione 31

Condizioni di reazione
Riferimento
Hydrogenolysis of thioamides with molybdenum sulfide as a catalyst
Konuma, Kenji; et al, Nippon Kagaku Kaishi, 1982, (7), 1187-92

Metodo di produzione 32

Condizioni di reazione
Riferimento
Desulfuration using plasma techniques. III. Reaction to thioethers
Suhr, Harald; et al, Liebigs Annalen der Chemie, 1980, (3), 441-6

Metodo di produzione 33

Condizioni di reazione
Riferimento
Aqueous high-temperature chemistry of carbo- and heterocycles. Part 16. Model sulfur compounds: a study of hydrogen sulfide generation
Katritzky, Alan R.; et al, Energy & Fuels, 1991, 5(6), 823-34

Metodo di produzione 34

Condizioni di reazione
Riferimento
The phase-transfer synthesis of unsymmetrical dialkyl sulfides via O,S-dialkyl dithiocarbonates
Degani, Iacopo; et al, Synthesis, 1979, (3), 178-81

Disulfide, dioctyl Raw materials

Disulfide, dioctyl Preparation Products

Disulfide, dioctyl Fornitori

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:822-27-5)
Numero d'ordine:SFD1723
Stato delle scorte:
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:03
Prezzo ($):
Email:sales1@senfeida.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:822-27-5)Dioctyl disulfide
Numero d'ordine:sfd1423
Stato delle scorte:in Stock
Quantità:200KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
(CAS:822-27-5)
SFD1723
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:822-27-5)Dioctyl disulfide
sfd1423
Purezza:99%
Quantità:200KG
Prezzo ($):Inchiesta
Email